molecular formula C17H14ClF2N5O2 B3510436 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

Cat. No.: B3510436
M. Wt: 393.8 g/mol
InChI Key: WKCOCPXPUFYGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group and a tetrazole ring, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the chlorodifluoromethoxy group and the formation of the tetrazole ring. Common reagents used in these reactions include chlorodifluoromethane, phenylhydrazine, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
  • ®-N-(4-(CHLORODIFLUOROMETHOXY)PHENYL)-6-(3-HYDROXYPYRROLIDIN-1-YL)-5-(1H-PYRAZOL-5-YL)NICOTINAMIDE

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to its specific chemical structure, which includes both a chlorodifluoromethoxy group and a tetrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2N5O2/c1-11-2-4-12(5-3-11)16-22-24-25(23-16)10-15(26)21-13-6-8-14(9-7-13)27-17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCOCPXPUFYGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE

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